molecular formula C21H14ClF3N4O3 B6567770 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921574-76-7

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B6567770
CAS RN: 921574-76-7
M. Wt: 462.8 g/mol
InChI Key: BNKFUXRKGPKXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrrolo[3,2-d]pyrimidine derivative, which is a type of heterocyclic compound. Pyrrolopyrimidines are known to have various biological activities and are present in several drugs . The compound also contains a trifluoromethyl group, which is often used in drug design due to its lipophilicity and metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached. These include a 4-chlorophenyl group, a 3-(trifluoromethyl)phenyl group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, the compound could undergo reactions typical of pyrrolopyrimidines, chlorophenyls, trifluoromethylphenyls, and carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its toxicity, reactivity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could include further investigation of its biological activity, optimization of its synthesis, and evaluation of its potential as a drug .

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4O3/c1-28-10-15(18(30)26-13-4-2-3-11(9-13)21(23,24)25)16-17(28)19(31)29(20(32)27-16)14-7-5-12(22)6-8-14/h2-10H,1H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKFUXRKGPKXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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